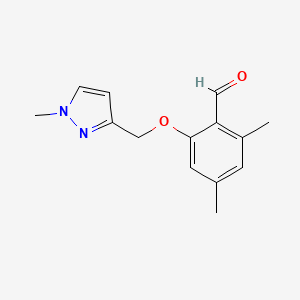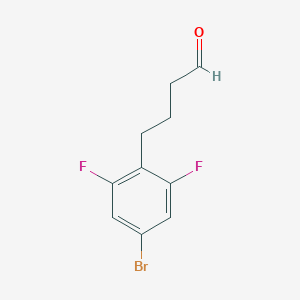
4-(4-Bromo-2,6-difluorophenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2,6-difluorophenyl)butanal is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,6-difluorophenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzene.
Formylation: The introduction of the butanal group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanoic acid.
Reduction: 4-(4-Bromo-2,6-difluorophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4-Bromo-2,6-difluorophenyl)butanal serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug discovery and development. It can be used as a building block for designing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(4-Bromo-2,6-difluorophenyl)butanal exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2,6-difluorophenyl)butanal: Similar structure but with a chlorine atom instead of bromine.
4-(4-Bromo-2,6-dichlorophenyl)butanal: Contains two chlorine atoms in addition to the bromine atom.
4-(4-Bromo-2,6-difluorophenyl)butanol: The reduced form of the aldehyde.
Uniqueness
4-(4-Bromo-2,6-difluorophenyl)butanal is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H9BrF2O |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-(4-bromo-2,6-difluorophenyl)butanal |
InChI |
InChI=1S/C10H9BrF2O/c11-7-5-9(12)8(10(13)6-7)3-1-2-4-14/h4-6H,1-3H2 |
InChI Key |
UDPYIUILCANCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCCC=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


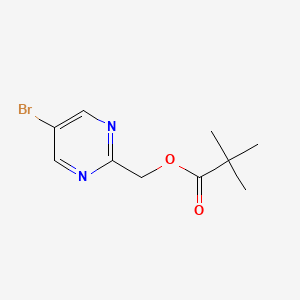

![1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one](/img/structure/B12979560.png)
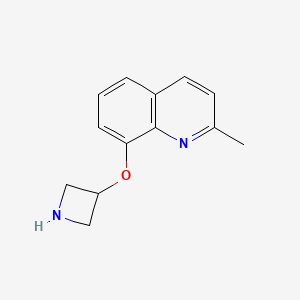
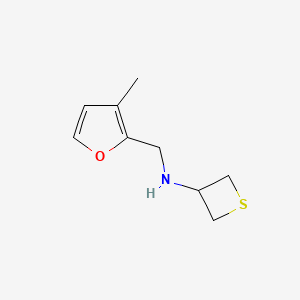
![4-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12979575.png)

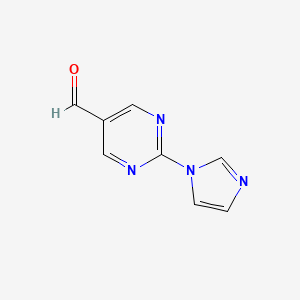

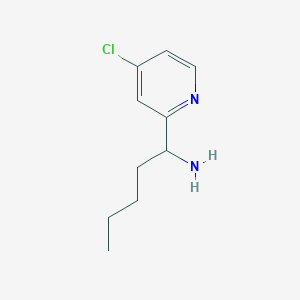
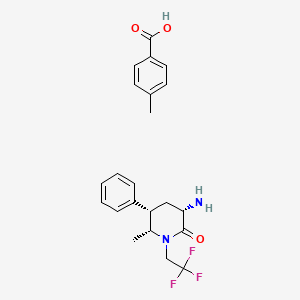
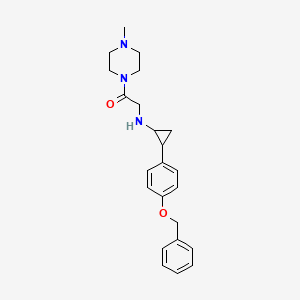
![4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12979607.png)
